2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
CAS No.: 866726-96-7
Cat. No.: VC5180432
Molecular Formula: C18H14N2OS
Molecular Weight: 306.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866726-96-7 |
|---|---|
| Molecular Formula | C18H14N2OS |
| Molecular Weight | 306.38 |
| IUPAC Name | 2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C18H14N2OS/c1-11-6-8-12(9-7-11)16-19-17-14(18(22)20-16)10-13-4-2-3-5-15(13)21-17/h2-9H,10H2,1H3,(H,19,20,22) |
| Standard InChI Key | YXKAVURRSRAOIB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Introduction
2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound belonging to the class of chromeno-pyrimidine derivatives. This compound features a unique molecular structure characterized by a chromeno ring fused with a pyrimidine ring and a thione functional group, which includes a sulfur atom. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its biological activity by facilitating membrane penetration.
Synthesis of 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
The synthesis of this compound typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone under acidic conditions to form the chromeno-pyrimidine core. The thione group is then introduced via a reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.
Synthesis Steps:
-
Condensation Reaction: The initial step involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone in the presence of an acid catalyst.
-
Thione Group Introduction: The resulting chromeno-pyrimidine derivative is then treated with Lawesson’s reagent or P2S5 to introduce the thione group.
Biological Activities
Chromeno-pyrimidine derivatives, including 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, are known for their diverse biological activities. These include:
-
Antimicrobial Properties: They have shown activity against various bacterial strains and fungi by interfering with microbial cell wall synthesis or metabolic pathways.
-
Anticancer Effects: These compounds can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
Future Research Directions:
-
In Vivo Studies: Conducting in vivo studies to assess the efficacy and safety of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the molecular structure affect biological activity.
-
Clinical Trials: Planning clinical trials to evaluate its potential in human subjects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume